BenchChemオンラインストアへようこそ!

tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate

Lipophilicity Drug-likeness Permeability

tert-Butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate (CAS 1394659-73-4) is a Boc-protected aminopyrimidine derivative with the molecular formula C₁₀H₁₆N₄O₂ and a molecular weight of 224.26 g/mol. The compound features a 4-aminopyrimidine core with a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the 2-position, providing two chemically orthogonal reactive handles—a free aromatic amine at C4 and a protected aliphatic amine at C2(methyl)—for sequential derivatization.

Molecular Formula C10H16N4O2
Molecular Weight 224.264
CAS No. 1394659-73-4
Cat. No. B2370829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate
CAS1394659-73-4
Molecular FormulaC10H16N4O2
Molecular Weight224.264
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NC=CC(=N1)N
InChIInChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-6-8-12-5-4-7(11)14-8/h4-5H,6H2,1-3H3,(H,13,15)(H2,11,12,14)
InChIKeyXEYGTGDFZXQZFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate (CAS 1394659-73-4): Essential Procurement Data for a Dual-Functional Aminopyrimidine Building Block


tert-Butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate (CAS 1394659-73-4) is a Boc-protected aminopyrimidine derivative with the molecular formula C₁₀H₁₆N₄O₂ and a molecular weight of 224.26 g/mol [1]. The compound features a 4-aminopyrimidine core with a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the 2-position, providing two chemically orthogonal reactive handles—a free aromatic amine at C4 and a protected aliphatic amine at C2(methyl)—for sequential derivatization . It is primarily supplied as a research intermediate by building-block vendors such as Enamine (catalog EN300-110233, 95% purity) and Leyan (catalog 1554817, 98% purity) [2]. Its structural positioning among Boc-protected aminopyrimidine congeners confers a distinctive lipophilicity–polarity balance relevant to fragment-based drug discovery and kinase inhibitor scaffold elaboration.

Why Generic Substitution Among Boc-Aminopyrimidine Building Blocks Compromises Synthetic and Pharmacochemical Outcomes: tert-Butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate (CAS 1394659-73-4)


Boc-protected aminopyrimidine building blocks sharing the C₁₀H₁₆N₄O₂ formula cannot be interchanged without altering key molecular properties. The target compound (1394659-73-4) bears the Boc-aminomethyl group at the 2-position and the free amine at the 4-position; its regioisomer 1338651-80-1 reverses this substitution pattern, producing a calculated LogP of 0.45 versus 0.89 for the target—a ~2-fold difference in predicted lipophilicity that directly impacts derived-compound permeability and metabolic stability [1]. Analogs lacking the 4-amino group (e.g., 1260843-26-2) lose a critical hydrogen-bond donor/acceptor site and exhibit a substantially different polar surface area (67.60 vs. 90.13 Ų), altering blood–brain barrier penetration predictions . Even the closest des-methylene analog (262295-93-2, Boc directly attached to the 2-amino group) differs in LogP by 1.36 log units and eliminates the conformational flexibility conferred by the methylene spacer, which modulates the geometry of the Boc-protected amine relative to the pyrimidine ring and affects downstream coupling efficiency . These quantifiable physicochemical divergences mean that substituting any in-class analog requires re-optimization of synthetic routes and pharmacochemical parameters.

Quantitative Differentiation Evidence for tert-Butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate (CAS 1394659-73-4) Versus Closest Analogs


Lipophilicity (LogP) Differentiation: Intermediate cLogP of 0.89 Positions the Target Between Hydrophilic and Lipophilic In-Class Analogs

The target compound exhibits a calculated LogP of 0.89, placing it in an intermediate lipophilicity window distinct from its closest comparators. The regioisomer 1338651-80-1 (2-amino-4-Boc-aminomethyl) has a lower LogP of 0.45 , while the des-4-amino analog 1260843-26-2 has a higher LogP of 1.71 , and the des-methylene analog 262295-93-2 has a substantially lower LogP of -0.47 . This ~2-fold LogP difference between the target and its regioisomer corresponds to a predicted ~10-fold difference in octanol-water partition coefficient, directly affecting membrane permeability predictions for derived compounds.

Lipophilicity Drug-likeness Permeability

Polar Surface Area (PSA) Advantage: Target PSA of 90.13 Ų Supports CNS Drug-Like Properties Relative to Des-Amino Analog

The target compound has a topological polar surface area (TPSA) of 90.13 Ų [1], which is substantially higher than the 67.60 Ų of the des-4-amino analog 1260843-26-2 and comparable to the regioisomer 1338651-80-1 (90.1 Ų) [2]. This 22.53 Ų difference relative to 1260843-26-2 arises from the additional amino group at the 4-position. For CNS drug design, TPSA values below 90 Ų are generally associated with blood-brain barrier penetration, while values above 90 Ų favor peripheral restriction—the target compound sits precisely at this threshold, offering tunable CNS exposure depending on the properties of the coupled fragment.

Polar Surface Area CNS drug design Blood-brain barrier

Regiochemical Differentiation: 4-Amino-2-(Boc-aminomethyl) Substitution Pattern Provides Orthogonal Derivatization Handles Distinct from the 2-Amino-4-(Boc-aminomethyl) Regioisomer

The target compound places the free amine at the pyrimidine 4-position and the Boc-protected aminomethyl at the 2-position. Its regioisomer 1338651-80-1 reverses this: the free amine is at the 2-position and the Boc-aminomethyl is at the 4-position [1]. This regiochemical difference has consequences beyond physicochemical properties: the 4-amino group of pyrimidine is more nucleophilic and participates preferentially in SNAr and cross-coupling reactions compared to the 2-amino group, which is deactivated by the adjacent ring nitrogen [2]. The Boc-protected 2-aminomethyl side chain provides a flexible linker for reductive amination or amide coupling after deprotection, at a position less sterically hindered than direct 2-amino substitution as in 262295-93-2.

Regiochemistry Synthetic handles Orthogonal protection

Hydrogen-Bond Donor/Acceptor Capacity: Target Supplies 2 HBD and 4 HBA, Enabling Stronger Bidentate Target Engagement Versus the Des-Amino Analog

The target compound possesses 2 hydrogen-bond donors (4-NH₂) and 4 hydrogen-bond acceptors (pyrimidine ring nitrogens, carbamate carbonyl and NH) [1]. In contrast, the des-4-amino analog 1260843-26-2 provides only 1 HBD and 3 HBA . The additional HBD from the 4-amino group is critical for the canonical bidentate hinge-binding motif seen in ATP-competitive kinase inhibitors, where the 4-aminopyrimidine forms two hydrogen bonds with the kinase hinge region [2]. The des-methylene analog 262295-93-2, while retaining both HBDs, positions the Boc group directly on the 2-nitrogen, restricting the conformational freedom of the protected amine and potentially interfering with subsequent coupling reactions.

Hydrogen bonding Target engagement Binding affinity

Vendor Purity Tiering: Available at 98% Purity from Leyan, Enabling Direct Use in Fragment Elaboration Without Additional Purification

The target compound is commercially available at 98% purity from Leyan (catalog 1554817) and at 95% purity from Enamine (catalog EN300-110233) [1]. The regioisomer 1338651-80-1 is listed at 95% purity by Leyan (catalog 1395168) . The des-amino analog 1260843-26-2 is available at 95% purity from multiple vendors . The 98% purity tier for the target compound reduces the need for pre-use chromatographic purification in fragment-based library synthesis or parallel medicinal chemistry workflows, where cumulative impurities from building blocks can confound biological assay results.

Purity Procurement Synthetic readiness

Conformational Flexibility via Methylene Spacer: 4 Rotatable Bonds Enable Optimal Geometry for Bivalent Target Binding Versus the Constrained Des-Methylene Analog

The target compound contains 4 rotatable bonds, including the critical methylene spacer between the pyrimidine ring and the Boc-protected amine [1]. The des-methylene analog 262295-93-2, in which the Boc group is directly attached to the 2-amino nitrogen, has fewer rotational degrees of freedom, constraining the carbamate group in a coplanar orientation relative to the pyrimidine ring and reducing the accessible conformational space of the protected amine . In bivalent or PROTAC-type applications where the protected amine serves as an attachment point, the methylene spacer in the target provides an additional degree of freedom for optimizing the trajectory and distance of the exit vector from the pyrimidine core.

Conformational flexibility Linker optimization Structure-based design

Recommended Application Scenarios for tert-Butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate (CAS 1394659-73-4) Based on Evidence-Verified Differentiation


Kinase Inhibitor Fragment Elaboration Requiring 4-Aminopyrimidine Hinge-Binding Motif with a 2-Aminomethyl Exit Vector

The target compound provides the 4-aminopyrimidine core essential for ATP-competitive kinase hinge binding, while the Boc-protected 2-aminomethyl group offers a flexible exit vector for fragment growth toward the solvent-exposed region or selectivity pocket. Its LogP of 0.89 and TPSA of 90.13 Ų balance drug-like properties for lead-like fragments. The 4-amino group (2 HBD, 4 HBA) enables the canonical bidentate hinge interaction validated in 2-aminopyrimidine carbamate Lck inhibitors [1]. The methylene spacer in the target (4 rotatable bonds) provides greater conformational flexibility for exit vector optimization compared to the des-methylene analog 262295-93-2 [2]. Researchers should verify kinase panel selectivity after fragment growth, as selectivity is inherent to the elaborated scaffold, not the building block.

PROTAC Linker Attachment at the 2-Aminomethyl Position with Orthogonal 4-Amino Derivatization

For targeted protein degradation applications, the orthogonal reactivity of the target compound enables sequential bifunctionalization: the 4-amino group can be elaborated first (e.g., via amide coupling or nucleophilic aromatic substitution) to install a target-protein-binding warhead, followed by Boc deprotection of the 2-aminomethyl group to reveal a primary amine for PROTAC linker attachment. The methylene spacer between the pyrimidine C2 and the carbamate nitrogen provides an additional rotational degree of freedom (4 rotatable bonds total vs. fewer in the des-methylene analog 262295-93-2), allowing greater flexibility in linker trajectory optimization [2]. The 98% purity grade available from Leyan minimizes the need for intermediate purification between steps, which is critical for maintaining overall PROTAC synthetic yield .

DNA-Encoded Library (DEL) Building Block for Pyrimidine-Focused Chemical Space Exploration

The dual-functional nature of the target compound—with a free 4-amino group for on-DNA chemistry and a latent 2-aminomethyl handle revealed upon Boc deprotection—makes it suitable for DNA-encoded library construction. Pyrimidine is a privileged scaffold in DEL design, and the target's intermediate LogP of 0.89 positions derived library members in a favorable drug-like lipophilicity range, avoiding the excessive hydrophilicity of the regioisomer 1338651-80-1 (LogP 0.45) that could limit cell permeability of library screening hits . Its TPSA of 90.13 Ų and compliance with Lipinski's Rule of Five (predicted true) further support its utility as a core scaffold for diverse library enumeration [3].

Adenosine A2A Receptor Antagonist Scaffold Synthesis Using 4-Aminopyrimidine Core with 2-Aminomethyl Diversification

4-Aminopyrimidine derivatives have been established as potent adenosine A2A receptor antagonists in patent literature [1]. The target compound provides this core with a Boc-protected 2-aminomethyl group primed for diversification into diverse substituted analogs. Its LogP of 0.89 is intermediate between the regioisomer 1338651-80-1 (LogP 0.45) and the des-amino analog 1260843-26-2 (LogP 1.71), offering a starting point that can be tuned toward either more hydrophilic or more lipophilic final compounds through appropriate choice of coupling partners. The 4-amino group serves as the critical HBD/HBA pair for receptor binding, while the 2-aminomethyl group—after deprotection—can be functionalized with diverse carboxylic acids, sulfonyl chlorides, or isocyanates to explore structure-activity relationships at the solvent-exposed region of the A2A binding site.

Quote Request

Request a Quote for tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.